6-Chloropyrazin-2-ol
Overview
Description
6-Chloropyrazin-2-ol is a small molecule . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .
Molecular Structure Analysis
The molecular formula of this compound is C4H3ClN2O . Its average mass is 130.532 Da and its monoisotopic mass is 129.993393 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Anti-Tuberculosis and Antimicrobial Properties
6-Chloropyrazin-2-ol derivatives have been extensively studied for their potential anti-tuberculosis properties. For instance, various pyrazine-2-carboxamides synthesized from 6-chloropyrazinoic acid showed potential as anti-tuberculosis agents (Aijijiyah, Ghulam Fahmi, Fatmawati, & Santoso, 2020). Another study reported the synthesis of chlorinated N-phenylpyrazine-2-carboxamides, which displayed significant antimycobacterial and antifungal activity (Doležal et al., 2010).
Synthesis and Molecular Studies
Research on this compound derivatives includes the synthesis of novel compounds and molecular docking studies. One study synthesized pyrazinamide analogues with a -CONH- linker connecting the pyrazine and benzene rings and evaluated their antimycobacterial and antifungal activity (Milczarska, Foks, & Zwolska, 2005). Additionally, 6-chloro-N-octylpyrazine-2-carboxamide was predicted to have better bioactivity against Mycobacterium tuberculosis based on molecular docking study (Aijijiyah et al., 2020).
Vibrational Spectroscopy
The vibrational spectroscopy of pyrazine and its derivatives, including this compound, has been investigated. Studies include the analysis of infrared spectra in condensed and vapor phases and the use of density functional theory for geometry optimization and assignment of vibrational fundamentals (Endrédi, Billes, & Holly, 2003).
Pharmaceutical Applications
This compound derivatives have been synthesized for pharmaceutical applications. For example, a microwave-assisted synthesis of pharmaceutical pyrazole derivatives was reported, involving the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide (Sharma & Sharma, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 2-amino-6-chloropyrazine, has been reported to interact with cyclin-dependent kinase 2 . This protein plays a crucial role in controlling the cell cycle and is essential for meiosis .
Mode of Action
If it shares similarities with 2-Amino-6-Chloropyrazine, it might interact with its target protein to influence the cell cycle
Biochemical Pathways
The biochemical pathways affected by 6-Chloropyrazin-2-ol are currently unknown. Given the potential target of Cyclin-dependent kinase 2, it could be involved in pathways related to cell cycle regulation . .
Result of Action
If it acts similarly to 2-Amino-6-Chloropyrazine, it might influence cell cycle regulation . .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a density of 1.5±0.1 g/cm3, a boiling point of 419.6±40.0 °C at 760 mmHg, and a melting point of 220 °C (dec.)
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-chloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXVUPFUHQWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626867 | |
Record name | 6-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4925-61-5 | |
Record name | 6-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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